Benzamidoxime hydrochloride Benzamidoxime hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14206927
InChI: InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

Benzamidoxime hydrochloride

CAS No.:

Cat. No.: VC14206927

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Benzamidoxime hydrochloride -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name N'-hydroxybenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H
Standard InChI Key CVOJDESLSXPMSK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=NO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Benzamidoxime hydrochloride belongs to the amidoxime class, characterized by the general formula RC(NH2)=N-OH·HCl, where the aromatic ring (R) is substituted with halogen, alkyl, alkoxy, or other functional groups . The compound’s structure is derived from the reaction of benzonitriles with hydroxylamine, followed by hydrochlorination. For example, 2,3-difluoro-6-trifluoromethylbenzamidoxime hydrochloride features a trifluoromethyl group and fluorine substituents on the benzene ring, enhancing its reactivity and stability .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
CAS Number613-92-3
Molecular FormulaC₇H₇ClN₂O
Melting Point114–115°C (base form); 77–80°C (oxime)
Purity (Commercial)≥98%
SolubilitySoluble in polar solvents (H₂O, MeOH)

Synthesis Methodologies

Conventional Amidoxime Formation

The primary route involves reacting benzonitrile derivatives with hydroxylamine in the presence of a chelating agent to suppress byproducts like benzamides . For instance, 2,3-difluoro-6-trifluoromethylbenzonitrile reacts with hydroxylamine hydrochloride (1.44 mol) in a methanol-water system at 60°C for 9 hours, yielding 78% amidoxime . Chelating agents such as 8-hydroxyquinoline (0.07 wt%) prevent metal ion interference, critical for maintaining high yields .

Industrial-Scale Optimization

A Chinese patent (CN107353230A) details an alternative method using benzyltriethylammonium chloride as a phase-transfer catalyst :

  • Benzonitrile (1.2 mol) reacts with hydroxylamine hydrochloride (1.1 eq) in NaOH (30%) at 40°C for 6 hours, yielding 80.2% benzamidoxime .

  • Subsequent reduction with zinc powder in isopropanol/acetic acid converts the oxime to benzamidine hydrochloride .

Table 2: Comparative Synthesis Protocols

ParameterUS6211232B1 CN107353230A
Catalyst8-HydroxyquinolineBenzyltriethylammonium chloride
Solvent SystemMeOH/H₂OH₂O/NaOH
Reaction Time9 hours6 hours
Yield78%80.2%

Functional Applications

Agrochemical Intermediates

Benzamidoxime hydrochloride serves as a precursor for fungicides, notably 2,3-difluoro-6-trifluoromethylbenzamidoxime, which is pivotal in synthesizing agricultural fungicides with broad-spectrum activity . Its stability under acidic conditions enables efficient scale-up in industrial settings .

Catalysis in Organic Synthesis

Recent studies highlight its role as a catalyst in diastereoselective crotylation reactions. For example, benzamidoxime (10 mol%) facilitates the reaction of potassium crotyltrifluoroborates with aldehydes in H₂O/CH₂Cl₂, yielding homoallylic alcohols in >90% efficiency . UV spectroscopy confirms its interaction with organotrifluoroborates, likely stabilizing reactive intermediates .

Pharmaceutical Relevance

While direct pharmaceutical applications are less documented, its structural analogs are intermediates in antiviral and anticancer agents. The amidoxime group’s ability to chelate metals also suggests potential in metallodrug design .

Analytical Characterization

Spectroscopic Data

  • 13C NMR (DMSO-d6): δ 135.2 (CH=CH), 117.8 (CH=CH), 18.2 (CH₃) .

  • 11B NMR: δ 6.1 (quad, J = 61.4 Hz, BF₃K) .

  • 19F NMR: δ -136.3 (quad, J = 63.9 Hz, BF₃K) .

Future Directions

  • Green Chemistry: Developing solvent-free or aqueous-phase syntheses to reduce environmental impact.

  • Drug Discovery: Exploring amidoxime-metal complexes for targeted therapies.

  • Catalysis: Expanding its use in asymmetric synthesis and cross-coupling reactions.

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